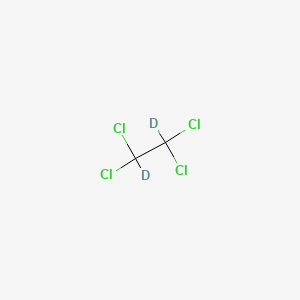

1,1,2,2-Tetrachloroethane-d2

Vue d'ensemble

Description

1,1,2,2-Tetrachloroethane-d2 is a deuterated form of 1,1,2,2-Tetrachloroethane, where all hydrogen atoms are replaced by deuterium. This compound is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .

Méthodes De Préparation

1,1,2,2-Tetrachloroethane-d2 can be synthesized through several methods:

Chlorination of Acetylene: This involves the addition of chlorine to acetylene in the presence of a catalyst.

Chlorination of 1,2-Dichloroethane: This method involves the chlorination of 1,2-dichloroethane.

Catalytic Chlorination of Ethane: Ethane is chlorinated in the presence of a catalyst.

Direct Oxychlorination/Chlorination of Ethylene: Ethylene undergoes direct oxychlorination or chlorination.

Analyse Des Réactions Chimiques

1,1,2,2-Tetrachloroethane-d2 undergoes various chemical reactions:

Oxidation: It can be oxidized to form tetrachloroethylene and trichloroethylene.

Reduction: Reduction reactions can lead to the formation of less chlorinated ethanes.

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other groups.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions include tetrachloroethylene, trichloroethylene, and other chlorinated derivatives .

Applications De Recherche Scientifique

Applications in Scientific Research

1. NMR Spectroscopy

TCE-d2 is primarily utilized as a solvent in NMR spectroscopy due to its ability to provide clear and distinct spectral data. The presence of deuterium allows researchers to trace reaction pathways and mechanisms effectively. This is crucial for:

- Studying Reaction Mechanisms : The isotopic labeling helps in identifying the movement of atoms during chemical reactions.

- Analyzing Molecular Interactions : TCE-d2 is used to study host-guest interactions in solution, providing insights into molecular binding and stability .

2. Organic Synthesis

TCE-d2 serves as a solvent for various organic synthesis reactions, particularly those involving chlorinated compounds. Its high solvent capacity facilitates:

- Synthesis of Complex Molecules : Researchers use TCE-d2 in the synthesis of acenes and other complex organic structures, leveraging its chemical properties to enhance reaction yields .

- Photochemical Reactions : It is employed in photochemical synthesis, where light-induced reactions are studied in a controlled environment .

Toxicological Studies

Despite its utility, TCE-d2 inherits the toxicological properties of its non-deuterated counterpart, 1,1,2,2-tetrachloroethane. Studies have shown that exposure can lead to significant health risks:

- Liver Toxicity : Long-term exposure has been linked to liver damage and potential carcinogenic effects .

- Acute Toxicity : Inhalation or ingestion can result in severe neurological and gastrointestinal symptoms .

Case Study 1: NMR Spectroscopy Utilization

In a study published by the Royal Society of Chemistry, TCE-d2 was utilized to analyze the molecular structure of various organic compounds through NMR spectroscopy. The isotopic enrichment allowed for precise measurements of chemical shifts and coupling constants, leading to a better understanding of molecular dynamics under different conditions .

Case Study 2: Organic Synthesis Applications

A research article demonstrated the use of TCE-d2 in synthesizing complex acene derivatives through palladium-catalyzed reactions. The study highlighted how TCE-d2 facilitated high yields and purity levels due to its effective solvent properties .

Mécanisme D'action

1,1,2,2-Tetrachloroethane-d2 exerts its effects primarily through its solvent properties. It is a small, volatile, lipophilic molecule that can be readily absorbed from respiratory and gastrointestinal tracts. The compound is absorbed through passive diffusion and can be metabolized to form various chlorinated derivatives .

Comparaison Avec Des Composés Similaires

1,1,2,2-Tetrachloroethane-d2 can be compared with other similar compounds such as:

1,2-Dichloroethane-d4: Another deuterated solvent used in NMR spectroscopy.

Chloroform-d: A deuterated form of chloroform used in NMR spectroscopy.

Dichloromethane-d2: A deuterated form of dichloromethane used in NMR spectroscopy.

The uniqueness of this compound lies in its specific deuteration pattern and its application in the synthesis of cyclic olefin copolymer foam .

Activité Biologique

1,1,2,2-Tetrachloroethane-d2 (TeCA-d2) is a deuterated form of 1,1,2,2-tetrachloroethane, a chlorinated hydrocarbon primarily used as an industrial solvent and chemical intermediate. Understanding the biological activity of TeCA-d2 is crucial due to its implications for human health and environmental safety. This article reviews the biological effects, toxicological profiles, and underlying mechanisms of action associated with TeCA-d2.

This compound is characterized by its high lipophilicity and volatility. It can be absorbed rapidly through the respiratory and gastrointestinal tracts. Studies indicate that oral uptake in animals ranges from 70-100%, while human inhalation absorption can vary between 40-97% . The primary mechanism of absorption is passive diffusion due to its small molecular size.

Acute and Chronic Effects

Acute Exposure:

- Inhalation or ingestion of high concentrations can lead to severe health effects including liver necrosis, respiratory distress, central nervous system depression, gastrointestinal disturbances, and potential fatalities . Symptoms may include headaches, dizziness, tremors, and jaundice due to liver damage .

Chronic Exposure:

- Long-term exposure has been linked to significant liver damage characterized by fatty degeneration, increased liver weight, and inflammatory changes . Epidemiological studies suggest associations with liver tumors in animal models following prolonged exposure .

Hepatic Effects in Animal Studies

A series of studies conducted on rats and mice have demonstrated that the liver is the primary target organ for TeCA-d2 toxicity. Key findings include:

- Liver Function Tests:

| Study | Species | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| NTP Study | Rats | 170-320 | Liver toxicity indicated by elevated ALT and SDH levels |

| NTP Study | Mice | 300-370 | Hepatocellular necrosis and increased ALP levels |

Genotoxicity Assessments

In vitro studies have shown weak genotoxic activity for TeCA-d2. Most assays reported negative results except for certain tests involving sister chromatid exchange . These findings suggest limited potential for TeCA-d2 to induce genetic mutations under typical exposure conditions.

Environmental Impact

Due to its industrial applications, TeCA-d2 may be released into the environment through air emissions during chemical manufacturing processes. Its presence in groundwater has raised concerns regarding contamination levels exceeding safety thresholds established for volatile organic compounds (VOCs) .

Propriétés

IUPAC Name |

1,1,2,2-tetrachloro-1,2-dideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMBZIOSGYJDE-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955299 | |

| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33685-54-0 | |

| Record name | 1,1,2,2-Tetrachloroethane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33685-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrachloro-[1,2-2H2]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.